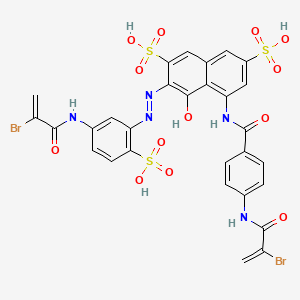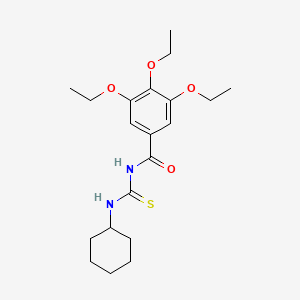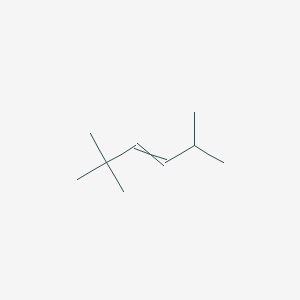
2,2,5-Trimethylhex-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5-Trimethylhex-3-ene is an organic compound with the molecular formula C9H18. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structural configuration, which includes three methyl groups attached to the hexene backbone. The presence of these methyl groups significantly influences its chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylhex-3-ene typically involves the alkylation of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the catalytic dehydrogenation of 2,2,5-trimethylhexane. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale catalytic dehydrogenation processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced catalyst systems to ensure consistent production rates and high purity of the final product .
化学反应分析
Types of Reactions: 2,2,5-Trimethylhex-3-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound results in the formation of 2,2,5-trimethylhexane.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) is a standard method for reducing the double bond.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,2,5-trimethylhexane.
Substitution: Formation of halogenated derivatives like 2,2,5-trimethyl-3-bromohexane.
科学研究应用
2,2,5-Trimethylhex-3-ene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of alkenes and the effects of steric hindrance on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,5-Trimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. The electron-rich double bond can act as a nucleophile, attacking electrophilic species to form new chemical bonds. This reactivity is influenced by the presence of the methyl groups, which can provide steric hindrance and affect the overall reaction pathway .
相似化合物的比较
- 2,3,5-Trimethylhex-3-ene
- 2,2,4-Trimethyl-3-hexene
- 3,5,5-Trimethyl-2-hexene
Comparison: 2,2,5-Trimethylhex-3-ene is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions due to steric effects and electronic factors .
属性
CAS 编号 |
70689-88-2 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
2,2,5-trimethylhex-3-ene |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6-8H,1-5H3 |
InChI 键 |
TWZONWQQRUSASE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)

![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
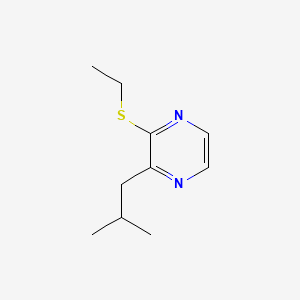
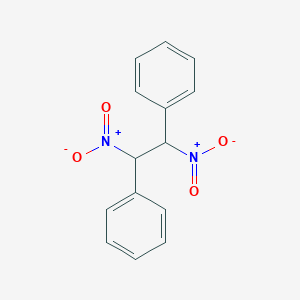
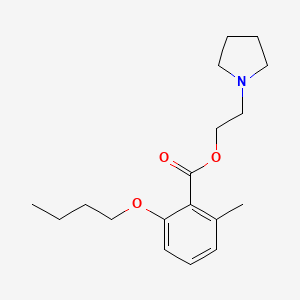
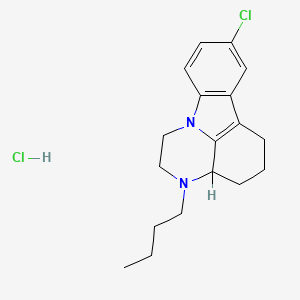
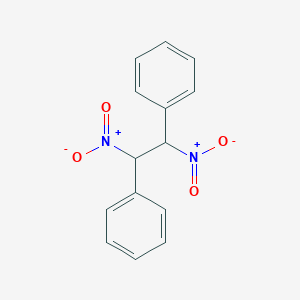

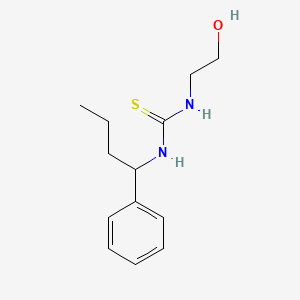
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
